2-Bromo-4-chloro-5-(trifluoromethoxy)aniline chemical structure
2-Bromo-4-chloro-5-(trifluoromethoxy)aniline chemical structure
Technical Monograph: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline
Executive Summary: Strategic Value in Molecular Design
2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (CAS: 1805213-02-8) represents a highly specialized scaffold in modern drug discovery and agrochemical synthesis.[1] Its utility stems from the unique interplay of three distinct halogenated motifs on an aniline core:[1]
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The Trifluoromethoxy (-OCF₃) Group: Often termed a "super-fluorine" or "phantom atom," this moiety imparts significant lipophilicity (Hansch π ≈ 1.[1]04) and metabolic stability while maintaining a unique conformational preference orthogonal to the aromatic ring.[1] This enhances membrane permeability and bioavailability in bioactive molecules.[1][2]
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Orthogonal Halogen Reactivity: The presence of both bromine (C-Br) and chlorine (C-Cl) bonds allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling rapid library generation around a core scaffold.[1]
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Electronic Modulation: The combined electron-withdrawing nature of the substituents deactivates the aromatic ring, influencing the pKa of the aniline nitrogen and modulating its nucleophilicity for subsequent functionalization.[1]
Physicochemical Profile & Structural Analysis
Understanding the electronic and steric environment of this molecule is critical for predicting its reactivity and behavior in biological systems.[1]
| Property | Value / Description | Mechanistic Implication |
| CAS Number | 1805213-02-8 | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C₇H₄BrClF₃NO | High halogen content increases density and lipophilicity.[1] |
| Molecular Weight | 290.47 g/mol | Falls within the "fragment-like" space (MW < 300), ideal for lead optimization.[1] |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic; likely requires formulation aids (e.g., cyclodextrins) for aqueous assays.[1] |
| H-Bond Donors | 1 (NH₂) | The primary amine serves as a key interaction point for hydrogen bonding in active sites.[1] |
| Electronic Effect | Highly Deactivated | The cumulative -I (inductive) and -M (mesomeric) effects of Br, Cl, and OCF₃ significantly reduce the basicity of the aniline nitrogen.[1] |
Synthetic Routes & Process Chemistry
The synthesis of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline requires a disciplined approach to regioselectivity.[1] The directing effects of the amino group (strongly activating, ortho/para) versus the trifluoromethoxy group (weakly deactivating, ortho/para) dictate the order of halogenation.[1]
Core Synthetic Pathway: Sequential Halogenation[1]
The most robust route begins with 3-(trifluoromethoxy)aniline .[1] The synthesis relies on the steric and electronic dominance of the amino group to direct incoming electrophiles.[1]
Step 1: Regioselective Chlorination
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Reagent: N-Chlorosuccinimide (NCS) in DMF or Acetonitrile.[1]
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Mechanism: The amino group activates the para position (C4) and ortho positions (C2, C6).[1] The C4 position is sterically favored over C2 (flanked by OCF₃) and C6.[1]
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Outcome: Formation of 4-chloro-3-(trifluoromethoxy)aniline .[1]
Step 2: Regioselective Bromination
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Reagent: N-Bromosuccinimide (NBS) in DMF (0°C to RT).
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Mechanism: With C4 blocked, the activating amino group directs the bromine to the remaining ortho positions (C2 or C6).[1]
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Outcome: Bromination occurs preferentially at C6.[1] (Note: In the final product numbering, this position becomes C2 relative to the amine if the substituents are prioritized correctly, resulting in the target structure).[1]
Figure 1: Sequential halogenation workflow leveraging steric control for regioselectivity.
Reactivity Profile & Functionalization Strategy
This scaffold is a "privileged intermediate" because it offers three distinct handles for diversification.
A. Chemoselective Cross-Coupling (The "Halogen Dance")
The C-Br bond is significantly weaker (bond dissociation energy ~66 kcal/mol) than the C-Cl bond (~81 kcal/mol).[1] This allows for chemoselective functionalization using Palladium-catalyzed cross-coupling.[1]
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Reaction: Suzuki-Miyaura Coupling.[1]
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Conditions: Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃, Dioxane/H₂O.[1]
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Selectivity: Reacts exclusively at the C2-Br position, leaving the C4-Cl intact for a second coupling step later.
B. Aniline Modification
The amino group is deactivated but remains nucleophilic enough for:
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Sandmeyer Reaction: Conversion to a nitrile (-CN) or iodide (-I) via diazonium salts.[1]
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Buchwald-Hartwig Amination: Coupling with aryl halides to form diarylamines.[1]
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Acylation/Sulfonylation: Formation of amides or sulfonamides (common pharmacophores).[1]
Figure 2: Divergent synthesis map showing chemoselective functionalization pathways.[1]
Applications in Medicinal & Agrochemical Chemistry
Bioisosterism & Metabolic Stability
The trifluoromethoxy group is a critical bioisostere for the methoxy (-OCH₃) group.[1]
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Metabolic Blockade: Unlike -OCH₃, which is easily metabolized via O-demethylation, the -OCF₃ group is metabolically robust.
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Conformational Locking: The -OCF₃ group prefers a conformation orthogonal to the ring, which can lock the molecule into a bioactive conformation, improving binding affinity to target proteins (e.g., Kinases, GPCRs).[1]
Agrochemical Potency
Halogenated anilines are key precursors for pyrrole insecticides (analogous to Chlorfenapyr) and urea herbicides .[1] The specific substitution pattern (2-Br, 4-Cl) is often required to maximize lipophilicity and penetration through the insect cuticle or plant waxy layer.[1]
Safety & Handling Protocols
Hazard Classification:
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Acute Toxicity: Likely Toxic if swallowed, in contact with skin, or inhaled (Category 3/4).[1][3]
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Target Organ Toxicity: Potential for methemoglobinemia (characteristic of anilines).[1]
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Irritation: Causes skin and serious eye irritation.[1][3][4][5]
Standard Operating Procedure (SOP):
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Engineering Controls: All handling must occur within a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[1]
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Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]
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Spill Response: Adsorb with inert material (vermiculite).[1] Do not use combustible materials (sawdust).[1]
References
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Leroux, F. R., et al. (2009).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1] ChemMedChem. Link[1]
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BenchChem. (2023).[1] "Synthesis routes of 2-Bromo-4-(trifluoromethoxy)aniline." (Analogous synthesis validation). Link[1]
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Sigma-Aldrich. (2023).[1] "Safety Data Sheet for Halogenated Anilines." Link
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Wilkinson, J. A. (1992).[1] "Recent advances in the synthesis of organofluorine compounds." Chemical Reviews. Link[1]
Sources
- 1. Synthesis routes of 2-Bromo-4-(trifluoromethoxy)aniline [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
